molecular formula C14H22ClN3O5 B1394157 4-Guanidinobutyl 4-hydroxy-3,5-dimethoxybenzoate hydrochloride CAS No. 24735-18-0

4-Guanidinobutyl 4-hydroxy-3,5-dimethoxybenzoate hydrochloride

Cat. No.: B1394157
CAS No.: 24735-18-0
M. Wt: 347.79 g/mol
InChI Key: GHVZIMAVDJZQGP-UHFFFAOYSA-N
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Description

4-Guanidinobutyl 4-hydroxy-3,5-dimethoxybenzoate hydrochloride, also known as Leonurine hydrochloride or SCM-198 hydrochloride, is a chemical compound with the molecular formula C14H22ClN3O5 . It has a molecular weight of 347.79 g/mol .


Molecular Structure Analysis

The IUPAC name for this compound is 4-(diaminomethylideneamino)butyl 4-hydroxy-3,5-dimethoxybenzoate;hydrochloride . The InChI string and the Canonical SMILES for this compound are available , which provide a textual representation of the compound’s structure.


Physical And Chemical Properties Analysis

This compound has a melting point of 193-194 °C . It has a hydrogen bond donor count of 4 .

Scientific Research Applications

Synthesis and Compound Development

  • Synthesis of 4-Hydroxy-3,5-Dimethoxybenzoyl Glycine : A study by Ni Shou (2004) focused on synthesizing 4-hydroxy-3,5-dimethoxybenzoyl glycine, which is a precursor for compounds including N-(4-hydroxy-3,5-dimethoxybenzoyl)-glycyl n-butyl guanidine, suggesting its potential for developing more complex chemical entities. This research highlights the compound's utility in synthesizing more complex molecules (Ni Shou, 2004).

Photochemical Behavior

  • Photochemical Study of Related Compounds : A study by Erin Dallin et al. (2009) investigated the photochemical properties of 4-hydroxy-3,5-dimethoxybenzoic acid and related compounds. These studies revealed new photochemical pathways and provided insights into the behavior of these compounds under light exposure, which is crucial for understanding the properties and potential applications of 4-guanidinobutyl 4-hydroxy-3,5-dimethoxybenzoate hydrochloride in light-sensitive environments (Dallin et al., 2009).

Antioxidant and Radical Scavenging Properties

  • Antioxidant and Radical Scavenging Properties : Kucukoglu and Nadaroğlu (2014) assessed the antioxidant and radical scavenging capacities of hydroxy phenyl derivatives, including 4-Hydroxy-3,5-dimethoxybenzoic acid. The results indicated higher total antioxidant activity and metal chelating activities compared to standard compounds like BHA and Quercetin. This suggests potential research applications in developing antioxidant therapies or agents (Kucukoglu & Nadaroğlu, 2014).

Potential Therapeutic Applications

  • Selective Inhibition of Malignant Cells : Research by Orabi et al. (2013) demonstrated that derivatives of syringic acid, which is structurally related to this compound, showed selective anti-mitogenic activity on human malignant melanoma cells. These findings suggest potential therapeutic applications in cancer treatment (Orabi et al., 2013).

Crystal Structure Analysis

  • Crystal Structure of a Related Guanidinium Compound : A study by Chang‐Mei Wei et al. (2005) on the crystal structure of 4-guanidino-2-hydroxybenzoic acid, a compound related to this compound, provides insights into its structural properties, which are important for understanding its reactivity and potential applications in material science (Wei et al., 2005).

Mechanism of Action

Leonurine hydrochloride, also known as 4-Guanidinobutyl 4-hydroxy-3,5-dimethoxybenzoate hydrochloride or SCM-198 hydrochloride, is a compound that has been gaining attention in the scientific community due to its wide range of biological activities .

Target of Action

Leonurine hydrochloride primarily targets several key signal transduction pathways implicated in various cellular processes. These include the Tumor Necrosis Factor-Related Apoptosis-Inducing Ligand (TRAIL), the Phosphoinositide3-Kinase/Serine/Threonine Protein Kinase (PI3K/AKT), the Signal Transducer and Activator of Transcription 3 (STAT3), and the Mitogen-Activated Protein/Extracellular Signal-Regulated Kinase (MAP/ERK) pathways . It also targets the ILT4-PI3K/AKT-B7-H3 pathway in human lung cancer cells .

Mode of Action

Leonurine hydrochloride interacts with its targets to inhibit neoplastic cell proliferation, induce apoptosis and autophagy, and contain oncogenic cell invasion and migration . It also inhibits lung cancer cell immune evasion by down-regulating ILT4, PI3K, AKT, B7-H3 mRNA, and protein expression .

Biochemical Pathways

Leonurine hydrochloride affects several biochemical pathways. It inhibits the ILT4-PI3K/AKT-B7-H3 pathway in human lung cancer cells . It also influences the glycerophospholipid metabolism, linoleic acid metabolism, tryptophan metabolism, and glutamate metabolism .

Pharmacokinetics

Further pharmacokinetic assessments are needed to understand its behavior within the body .

Result of Action

Leonurine hydrochloride has demonstrated various molecular and cellular effects. It exhibits anti-inflammatory and antioxidant effects . It also shows substantial therapeutic efficacy in the treatment of gynecological disorders and broad-spectrum antineoplastic capabilities . In addition, it has demonstrated antidepressant-like action and has been shown to increase levels of serotonin, noradrenaline, and dopamine in chronic mild stress studies on mice .

Biochemical Analysis

Biochemical Properties

4-Guanidinobutyl 4-hydroxy-3,5-dimethoxybenzoate hydrochloride plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, including nitric oxide synthase (NOS) and cyclooxygenase-2 (COX-2). These interactions are essential for its anti-inflammatory and antioxidant properties. The compound inhibits the expression of inducible nitric oxide synthase (iNOS) and COX-2, thereby reducing the production of pro-inflammatory mediators such as nitric oxide (NO) and prostaglandin E2 (PGE2) .

Cellular Effects

This compound has notable effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, in human chondrocytes, the compound suppresses the degradation of the extracellular matrix (ECM) and inhibits the phosphorylation of PI3K and Akt, which are critical components of cell survival and proliferation pathways . Additionally, it has been shown to reduce the expression of pro-inflammatory cytokines such as TNF-α and IL-6.

Molecular Mechanism

The molecular mechanism of this compound involves several key interactions at the molecular level. The compound binds to and inhibits the activity of enzymes like NOS and COX-2, leading to decreased production of inflammatory mediators. It also modulates gene expression by affecting transcription factors such as NF-κB, which plays a pivotal role in the inflammatory response . These molecular interactions contribute to its overall anti-inflammatory and antioxidant effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard storage conditions, but its activity can degrade over extended periods or under harsh conditions. Long-term studies have shown that the compound maintains its anti-inflammatory and antioxidant properties over time, although some degradation may occur . In vitro and in vivo studies have demonstrated sustained effects on cellular function, including reduced oxidative stress and inflammation.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits significant therapeutic effects, such as reducing inflammation and oxidative stress. At higher doses, it may cause toxic or adverse effects, including potential damage to liver and kidney tissues . Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage, indicating an optimal therapeutic window.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as NADPH oxidase, which plays a role in the production of reactive oxygen species (ROS). The compound’s modulation of these pathways helps reduce oxidative stress and inflammation . Additionally, it affects metabolic flux by altering the levels of various metabolites, contributing to its overall therapeutic effects.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions facilitate its localization to target sites, where it exerts its therapeutic effects. The compound’s distribution is influenced by factors such as its solubility and affinity for specific cellular components . Its accumulation in certain tissues, such as the heart and brain, is critical for its cardioprotective and neuroprotective actions.

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications. For example, it may localize to the mitochondria, where it can exert its antioxidant effects by reducing mitochondrial ROS production . This precise localization is crucial for its efficacy in modulating cellular processes and protecting against oxidative damage.

Properties

IUPAC Name

4-(diaminomethylideneamino)butyl 4-hydroxy-3,5-dimethoxybenzoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3O5.ClH/c1-20-10-7-9(8-11(21-2)12(10)18)13(19)22-6-4-3-5-17-14(15)16;/h7-8,18H,3-6H2,1-2H3,(H4,15,16,17);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHVZIMAVDJZQGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1O)OC)C(=O)OCCCCN=C(N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22ClN3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30676590
Record name 4-[(Diaminomethylidene)amino]butyl 4-hydroxy-3,5-dimethoxybenzoate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30676590
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

347.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24735-18-0
Record name 4-[(Diaminomethylidene)amino]butyl 4-hydroxy-3,5-dimethoxybenzoate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30676590
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 24735-18-0
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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